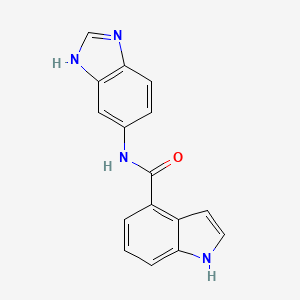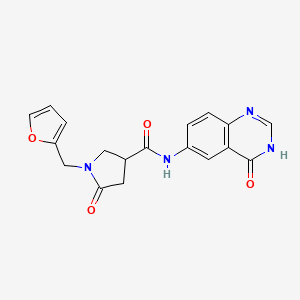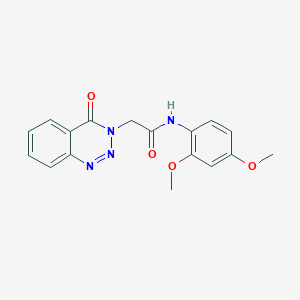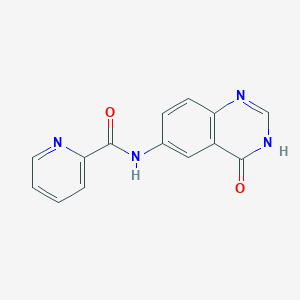
N-(1H-benzimidazol-6-yl)-1H-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-ベンゾイミダゾール-6-イル)-1H-インドール-4-カルボキサミド: は、ベンゾイミダゾールおよびインドール部分を含む、複雑な有機化合物です。これらの構造は、その重要な生物学的活性で知られており、様々な薬理活性化合物に見られます。これらの2つのヘテロ環系が1つの分子内に存在することは、医薬品化学および創薬における関心の対象となっています。
製法
合成経路および反応条件: N-(1H-ベンゾイミダゾール-6-イル)-1H-インドール-4-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ベンゾイミダゾールおよびインドール前駆体の調製から始まります。ベンゾイミダゾールは、o-フェニレンジアミンとギ酸またはその誘導体を縮合させることで合成できます。インドール部分は、フェニルヒドラジンとケトンまたはアルデヒドの反応を含む、フィッシャーインドール合成によって調製できます。
工業生産方法: 工業環境では、N-(1H-ベンゾイミダゾール-6-イル)-1H-インドール-4-カルボキサミドの合成は、収率と純度を最大限にするために、最適化された反応条件を伴う可能性があります。これには、高圧反応器、クロマトグラフィーなどの高度な精製技術、反応速度を加速するための触媒の使用が含まれる可能性があります。
化学反応解析
反応の種類: N-(1H-ベンゾイミダゾール-6-イル)-1H-インドール-4-カルボキサミドは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に参加できます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ハロゲン化溶媒と炭素上のパラジウムなどの触媒。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
N-(1H-ベンゾイミダゾール-6-イル)-1H-インドール-4-カルボキサミドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用を含む、潜在的な生物学的活性について研究されています。
医学: 様々な疾患における治療薬としての可能性について調査されています。
工業: この化合物は、特定の特性を持つ新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-6-yl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and indole precursors. The benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The indole moiety can be prepared through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to accelerate the reaction rates.
化学反応の分析
Types of Reactions: N-(1H-benzimidazol-6-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
N-(1H-benzimidazol-6-yl)-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
N-(1H-ベンゾイミダゾール-6-イル)-1H-インドール-4-カルボキサミドの作用機序は、体内にある特定の分子標的との相互作用を伴います。ベンゾイミダゾール部分は、チューブリンに結合してその重合を阻害し、その結果、微小管形成が阻害されることが知られています。これは、癌細胞で細胞周期停止とアポトーシスにつながる可能性があります。インドール部分は、様々な受容体や酵素と相互作用して、その活性を調節し、治療効果をもたらす可能性があります。
類似化合物の比較
類似化合物:
5-(1-(4-メトキシフェニル)-1H-ベンゾイミダゾール-6-イル)-1,3,4-オキサジアゾール-2(3H)-チオン: この化合物もベンゾイミダゾール部分を含み、その生物学的活性で知られています.
N4-(1H-ベンゾイミダゾール-6-イル)-N6-(2-クロロベンジル)-N2,N2-ジプロピル-1,3,5-トリアジン-2,4,6-トリアミン: ベンゾイミダゾール構造を持つ別の化合物で、様々な薬理学的試験に使用されています.
ユニークさ: N-(1H-ベンゾイミダゾール-6-イル)-1H-インドール-4-カルボキサミドは、1つの分子にベンゾイミダゾールとインドール部分が組み合わされているため、ユニークです。この二重構造により、複数の生物学的標的に相互作用することができ、より幅広い活性スペクトルと治療用途につながる可能性があります。
類似化合物との比較
5-(1-(4-methoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazole-2(3H)-thione: This compound also features a benzimidazole moiety and is known for its biological activities.
N4-(1H-Benzimidazol-6-yl)-N6-(2-chlorobenzyl)-N2,N2-dipropyl-1,3,5-triazine-2,4,6-triamine: Another compound with a benzimidazole structure, used in various pharmacological studies.
Uniqueness: N-(1H-benzimidazol-6-yl)-1H-indole-4-carboxamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual structure allows it to interact with multiple biological targets, potentially leading to a broader spectrum of activity and therapeutic applications.
特性
分子式 |
C16H12N4O |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
N-(3H-benzimidazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C16H12N4O/c21-16(12-2-1-3-13-11(12)6-7-17-13)20-10-4-5-14-15(8-10)19-9-18-14/h1-9,17H,(H,18,19)(H,20,21) |
InChIキー |
GNLZPKLRHJEIGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NC3=CC4=C(C=C3)N=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11006827.png)
![4-methyl-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11006837.png)
![4-(1,2-benzothiazol-3-yl)-N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11006840.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-1-[2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B11006842.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11006844.png)
![ethyl (2-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11006850.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B11006859.png)
![(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11006865.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11006879.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11006883.png)

![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B11006900.png)
